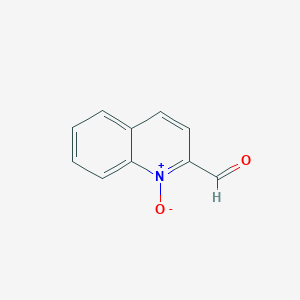![molecular formula C8H4BrF2NO B12858407 2-Bromo-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12858407.png)
2-Bromo-4-(difluoromethyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C8H4BrF2NO. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)benzo[d]oxazole typically involves the use of 2-aminophenol as a precursor. One common method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions for about 45 minutes to achieve yields of 79-89% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable and cost-effective catalysts and reaction conditions, are likely to be applied.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(difluoromethyl)benzo[d]oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the reagents used.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives .
Applications De Recherche Scientifique
2-Bromo-4-(difluoromethyl)benzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.
Materials Science: The compound can be used in the development of new materials with unique properties.
Chemical Biology: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Bromo-4-(difluoromethyl)benzo[d]oxazole include other benzoxazole derivatives, such as:
- 2-Bromo-4-(trifluoromethyl)benzo[d]oxazole
- 2-Bromo-4-(chloromethyl)benzo[d]oxazole
- 2-Bromo-4-(methyl)benzo[d]oxazole
Uniqueness
The uniqueness of this compound lies in the presence of the difluoromethyl group, which can impart distinct chemical and physical properties compared to other benzoxazole derivatives. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H4BrF2NO |
|---|---|
Poids moléculaire |
248.02 g/mol |
Nom IUPAC |
2-bromo-4-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4BrF2NO/c9-8-12-6-4(7(10)11)2-1-3-5(6)13-8/h1-3,7H |
Clé InChI |
APDBAMZLEMVYQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


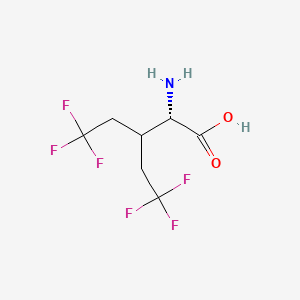
![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)
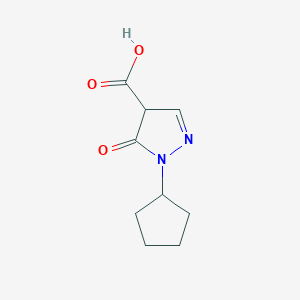
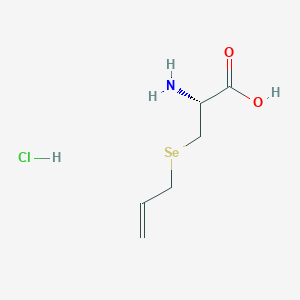



![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)

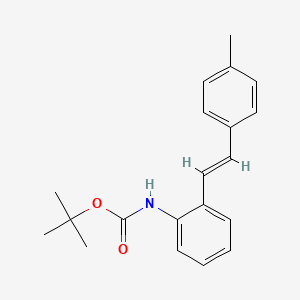
![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
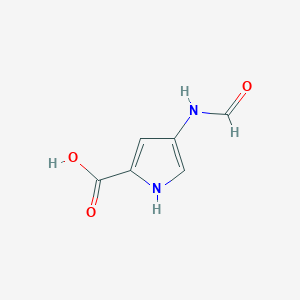
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
